



# Application Notes and Protocols for ATL-802 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATL-802  |           |
| Cat. No.:            | B1666114 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

ATL-802 is a potent and selective antagonist of the A2B adenosine receptor (A2BR), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, cancer, and diabetes.[1] The A2B receptor is expressed on numerous cell types, including immune cells, where it plays a role in modulating immune responses.[2][3] Flow cytometry is a powerful technique to analyze the expression of cell surface and intracellular proteins on a single-cell basis, making it an ideal tool to study the effects of ATL-802 on A2BR-expressing cells.

These application notes provide detailed protocols for two key flow cytometry-based experiments utilizing **ATL-802**:

- Quantification of A2B Receptor Expression on Immune Cell Subsets: To identify and quantify
  the percentage of different immune cell populations expressing the A2B receptor.
- Functional Assay: Inhibition of Agonist-Induced Cytokine Production: To assess the antagonistic activity of ATL-802 by measuring its ability to block A2BR agonist-induced cytokine production in immune cells.

### **Data Presentation**



Table 1: A2B Adenosine Receptor (A2BR) Antagonist Profile - ATL-802

| Parameter        | Value                                             | Reference |
|------------------|---------------------------------------------------|-----------|
| Target           | A2B Adenosine Receptor                            | [1]       |
| Activity         | Antagonist                                        | [1]       |
| Description      | Potent and selective A2BR antagonist.             | [1]       |
| Therapeutic Area | Potential for diabetes and inflammation research. | [1]       |

Table 2: Example Data - A2B Receptor Expression on Murine Splenocytes

| Immune Cell<br>Subset | Marker Profile | % A2BR Positive<br>(Vehicle Control) | % A2BR Positive<br>(ATL-802 Treated) |
|-----------------------|----------------|--------------------------------------|--------------------------------------|
| T Helper Cells        | CD3+ CD4+      | 25.3 ± 3.1                           | 24.9 ± 2.8                           |
| Cytotoxic T Cells     | CD3+ CD8+      | 18.9 ± 2.5                           | 19.2 ± 2.9                           |
| B Cells               | CD19+          | 45.7 ± 5.2                           | 46.1 ± 4.9                           |
| Macrophages           | CD11b+ F4/80+  | 62.1 ± 6.8                           | 61.5 ± 7.1                           |
| Dendritic Cells       | CD11c+ MHCII+  | 55.4 ± 4.9                           | 54.8 ± 5.3                           |

Data are presented as mean ± standard deviation from three independent experiments. No significant change in the percentage of A2BR positive cells is expected with short-term **ATL-802** treatment as it is a receptor antagonist, not a down-regulator.

Table 3: Example Data - Effect of ATL-802 on NECA-Induced IL-6 Production in Macrophages



| Treatment Condition              | IL-6 Positive Macrophages<br>(%) | Mean Fluorescence<br>Intensity (MFI) of IL-6 |
|----------------------------------|----------------------------------|----------------------------------------------|
| Unstimulated (Vehicle)           | 2.1 ± 0.5                        | 150 ± 25                                     |
| NECA (10 μM)                     | 28.5 ± 3.7                       | 1250 ± 150                                   |
| NECA (10 μM) + ATL-802 (1<br>μM) | 8.3 ± 1.2                        | 450 ± 50                                     |
| ATL-802 (1 μM) alone             | 2.3 ± 0.6                        | 160 ± 30                                     |

Data are presented as mean  $\pm$  standard deviation from three independent experiments. NECA is a potent adenosine receptor agonist.

## **Experimental Protocols**

## Protocol 1: Quantification of A2B Receptor Expression on Immune Cell Subsets

This protocol describes the staining of murine splenocytes to identify and quantify the expression of the A2B receptor on various immune cell populations.

#### Materials:

- Single-cell suspension of murine splenocytes
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (e.g., anti-mouse CD16/32)
- Fluorochrome-conjugated antibodies:
  - Anti-mouse A2BR (FITC or other fluorochrome)[4]
  - Anti-mouse CD3 (e.g., PE-Cy7)



- Anti-mouse CD4 (e.g., APC)
- Anti-mouse CD8 (e.g., PerCP-Cy5.5)
- Anti-mouse CD19 (e.g., PE)
- Anti-mouse CD11b (e.g., APC-Cy7)
- Anti-mouse F4/80 (e.g., BV421)
- Anti-mouse CD11c (e.g., BV605)
- Anti-mouse MHCII (e.g., AF700)
- Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
- Flow cytometer

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension of murine splenocytes and adjust the cell concentration to 1 x 10<sup>7</sup> cells/mL in ice-cold FACS buffer.
- Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
- Surface Staining:
  - Prepare a cocktail of the fluorochrome-conjugated antibodies against the cell surface markers (CD3, CD4, CD8, CD19, CD11b, F4/80, CD11c, MHCII) and the anti-A2BR antibody at their predetermined optimal concentrations in FACS buffer.
  - Add the antibody cocktail to the cell suspension.
  - Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.



- Viability Staining: If using a non-fixable viability dye like PI or DAPI, resuspend the cells in FACS buffer containing the dye immediately before analysis. If using a fixable viability dye, follow the manufacturer's protocol.
- Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 500,000) to allow for the analysis of rare populations.
- Data Analysis:
  - Gate on single, viable cells.
  - Identify the different immune cell subsets based on their specific marker expression (e.g., T cells: CD3+, B cells: CD19+, Macrophages: CD11b+F4/80+).
  - Within each immune cell subset, quantify the percentage of cells positive for A2BR expression.

## Protocol 2: Functional Assay: Inhibition of Agonist-Induced Cytokine Production

This protocol assesses the antagonistic effect of **ATL-802** on A2BR-mediated cytokine production in macrophages.

#### Materials:

- Isolated murine peritoneal or bone marrow-derived macrophages
- Complete RPMI-1640 medium
- ATL-802
- A2BR agonist (e.g., NECA)
- Lipopolysaccharide (LPS) (as a positive control for cytokine induction)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- FACS Buffer



- Fc Block
- Fluorochrome-conjugated antibodies:
  - Anti-mouse CD11b (e.g., APC-Cy7)
  - Anti-mouse F4/80 (e.g., BV421)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-mouse IL-6 antibody (e.g., PE)
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Plate macrophages in a 24-well plate at a density of 1 x 10<sup>6</sup> cells/well and allow them to adhere.
  - Pre-incubate the cells with ATL-802 (e.g., 1 μM) or vehicle control for 30 minutes.
  - Stimulate the cells with an A2BR agonist like NECA (e.g., 10 μM) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include unstimulated and LPS-stimulated wells as negative and positive controls, respectively.
- Cell Harvesting: Harvest the cells by gentle scraping or using a cell detachment solution.
- Surface Staining:
  - Wash the cells with FACS buffer.
  - Perform Fc blocking as described in Protocol 1.
  - Stain for surface markers (CD11b, F4/80) for 30 minutes on ice.
- Fixation and Permeabilization:



- Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining:
  - Incubate the permeabilized cells with the fluorochrome-conjugated anti-IL-6 antibody for 30 minutes at room temperature in the dark.
- Washing: Wash the cells with permeabilization buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on single, viable cells and then on the macrophage population (CD11b+ F4/80+).
  - Determine the percentage of IL-6 positive macrophages and the mean fluorescence intensity (MFI) of the IL-6 signal in each treatment condition.

## **Mandatory Visualization**



#### A2B Adenosine Receptor Signaling Pathway



Click to download full resolution via product page

Caption: A2B Adenosine Receptor Signaling Pathways.



Start:
Single-cell suspension

Fc Block

Surface Staining
(A2BR & Lineage Markers)

Wash

Acquire on
Flow Cytometer

Data Analysis:
Quantify % A2BR+

Start:
Cultured Macrophages

Pre-treat with ATL-802 or Vehicle

Stimulate with Agonist (+ Protein Transport Inhibitor)

Harvest Cells

Surface Staining

Fixation & Permeabilization

Intracellular Staining (Cytokine)

Click to download full resolution via product page

Flow Cytometry Experimental Workflow for ATL-802

Caption: Experimental Workflows for ATL-802 Flow Cytometry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 3. The Expression of Adenosine A2B Receptor on Antigen Presenting Cells Suppresses
   CD8+ T cell Responses and Promotes Tumor Growth PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2B Receptor (extracellular) Polyclonal Antibody, FITC (AAR-003-F-50UL) [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATL-802 in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666114#atl-802-flow-cytometry-experimental-setup]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com